
Molybdo(VI)phosphoric Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a yellow-green compound that is freely soluble in water and polar organic solvents such as ethanol . This compound is widely used in various fields, including chemistry, biology, and industry, due to its unique properties and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Molybdo(VI)phosphoric acid can be synthesized by reacting ammonium molybdate with phosphoric acid under acidic conditions. The reaction typically involves dissolving ammonium molybdate in water, followed by the addition of phosphoric acid. The mixture is then heated to promote the formation of the heteropoly acid .
Industrial Production Methods: In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes the careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Molybdo(VI)phosphoric acid undergoes various chemical reactions, including oxidation, reduction, and acid-catalyzed reactions. It is a strong oxidizing agent and can be reduced to form molybdenum blue in the presence of reducing agents .
Common Reagents and Conditions:
Oxidation: this compound can oxidize organic compounds, such as phenolics and hydrocarbons, under acidic conditions.
Reduction: It can be reduced by conjugated unsaturated compounds, leading to the formation of molybdenum blue.
Acid-Catalyzed Reactions: It is used as a catalyst in acid-catalyzed reactions, such as the Skraup reaction for the synthesis of substituted quinolines.
Major Products Formed: The major products formed from these reactions depend on the specific substrates and conditions used. For example, the oxidation of phenolics results in the formation of quinones, while the reduction of this compound leads to molybdenum blue .
Wissenschaftliche Forschungsanwendungen
Molybdo(VI)phosphoric acid has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in acid-catalyzed reactions.
Industry: this compound is used as a catalyst precursor in the oxidation of dibenzothiophenes in diesel fuels.
Wirkmechanismus
The mechanism by which molybdo(VI)phosphoric acid exerts its effects is primarily through its strong oxidizing properties. It can accept multiple electrons, making it an effective oxidizing agent. In catalytic applications, it facilitates the transfer of electrons between reactants, thereby accelerating the reaction rate. The molecular targets and pathways involved depend on the specific reaction and substrate being used .
Vergleich Mit ähnlichen Verbindungen
Phosphotungstic Acid: Another heteropolymetalate with similar properties and applications.
Folin-Ciocalteu Reagent: A mixture of phosphomolybdic and phosphotungstic acids used for the determination of phenolic content in various samples.
Uniqueness: Molybdo(VI)phosphoric acid is unique due to its specific combination of molybdenum and phosphorus, which imparts distinct chemical properties. Its ability to form molybdenum blue upon reduction is a characteristic feature that distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
H3Mo12O40P-72 |
|---|---|
Molekulargewicht |
1825.4 g/mol |
IUPAC-Name |
molybdenum;oxygen(2-);phosphoric acid |
InChI |
InChI=1S/12Mo.H3O4P.36O/c;;;;;;;;;;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q;;;;;;;;;;;;;36*-2 |
InChI-Schlüssel |
FEFSFHGZSNHJEL-UHFFFAOYSA-N |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].OP(=O)(O)O.[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo].[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


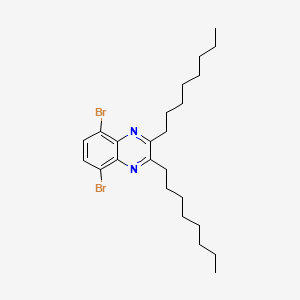
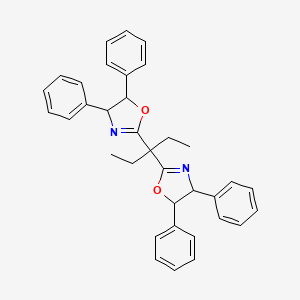
![17-Hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385190.png)
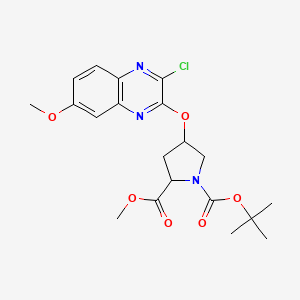
![N-[(Dimethylamino)methylene]-2'-O-methylguanosine](/img/structure/B13385201.png)
![Propan-2-yl 7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate](/img/structure/B13385202.png)
![3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid](/img/structure/B13385203.png)
![N-[1-(5-chloro-2-hydroxyphenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B13385207.png)
![2-[Diphenyl[(trimethylsilyl)oxy]methyl]pyrrolidine](/img/structure/B13385214.png)
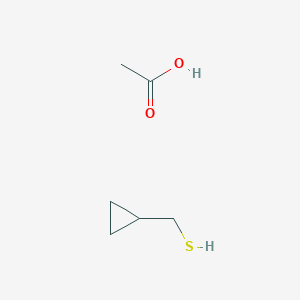

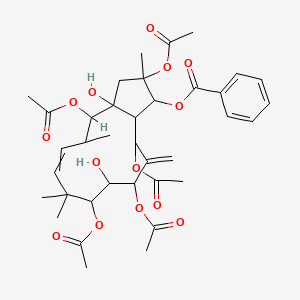
![1H-Benz[f]indene-1,3(2H)-dione, 2-(3-hydroxy-2-quinolinyl)-](/img/structure/B13385233.png)
![N~2~-[(3,5-Difluorophenyl)acetyl]-N-(5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)alaninamide](/img/structure/B13385245.png)
